molecular formula C7H9NS B15303931 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene

2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene

Cat. No.: B15303931
M. Wt: 139.22 g/mol
InChI Key: ITUDHVWNSXABIV-UHFFFAOYSA-N
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Description

2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene is an organosulfur compound that features a thiophene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene involves the Gewald reaction. This reaction typically involves the condensation of a ketone (such as cyclopentanone), an activated nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a base like morpholine . The reaction mixture is heated and stirred, followed by cooling and recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the Gewald reaction remains a fundamental approach due to its efficiency and relatively straightforward procedure.

Chemical Reactions Analysis

Types of Reactions

2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
  • This compound-3-carboxamide
  • This compound-3-carboxylic acid ethyl ester

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of novel compounds and materials .

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c8-7-4-5-2-1-3-6(5)9-7/h4H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUDHVWNSXABIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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